2-amino-2-(3-methylphenyl)acetic Acid

Description

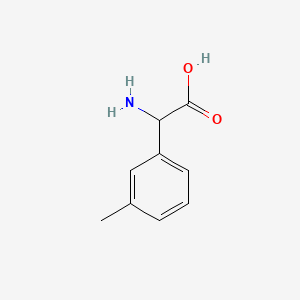

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUJXIQPCPYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405636 | |

| Record name | amino(3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187979-43-7, 53519-82-7 | |

| Record name | amino(3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(3-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 2 3 Methylphenyl Acetic Acid

Development of Racemic Synthetic Routes to 2-Amino-2-(3-methylphenyl)acetic Acid Precursors

The classical methods for α-amino acid synthesis provide robust and straightforward access to racemic mixtures. These routes are often used for large-scale production where subsequent resolution of enantiomers may be performed. wikipedia.org The primary starting material for the synthesis of this compound via these classical routes is 3-methylbenzaldehyde (B113406).

Strecker Reaction Derivatives and Enhancements

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a foundational method for synthesizing amino acids. wikipedia.orgmsu.edu The reaction combines an aldehyde, ammonia (B1221849), and cyanide to produce an α-aminonitrile, which is subsequently hydrolyzed to the target α-amino acid. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the reaction begins with 3-methylbenzaldehyde.

The mechanism proceeds in two main parts. First, the aldehyde reacts with ammonia to form an imine (or its protonated form, the iminium ion), which is then attacked by a cyanide ion to yield the α-aminonitrile, α-amino(3-methylphenyl)acetonitrile. wikipedia.orgmdpi.com In the second part, the nitrile group is hydrolyzed, typically under acidic or basic conditions, to afford the carboxylic acid, resulting in the final product, a racemic mixture of this compound. wikipedia.orgmasterorganicchemistry.com

Table 1: Strecker Synthesis of this compound

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | 3-Methylbenzaldehyde, Ammonia (NH₃), Hydrogen Cyanide (HCN) | α-Amino(3-methylphenyl)acetonitrile |

Enhancements to the classical Strecker reaction focus on improving safety and efficiency. For instance, potassium cyanide and an ammonium (B1175870) salt are often used in laboratory settings to avoid handling highly toxic hydrogen cyanide gas and ammonia. youtube.com The reaction is versatile, allowing for the use of primary or secondary amines instead of ammonia to produce N-substituted amino acids. wikipedia.org

Bucherer–Bergs Synthesis Pathway Investigations

The Bucherer–Bergs reaction is another powerful multicomponent reaction for synthesizing hydantoins, which are key precursors to α-amino acids. wikipedia.orgorganic-chemistry.org This method involves the reaction of a carbonyl compound (or a cyanohydrin) with ammonium carbonate and an alkali metal cyanide, such as potassium cyanide. wikipedia.orgnih.gov

In the context of synthesizing this compound, the starting carbonyl compound is 3-methylbenzaldehyde. The reaction yields 5-(3-methylphenyl)hydantoin. The generally accepted mechanism involves the initial formation of an imine from the aldehyde and ammonia, followed by the addition of cyanide to form an aminonitrile, similar to the Strecker pathway. thieme-connect.de This intermediate then reacts with carbon dioxide (derived from ammonium carbonate) and cyclizes to form the hydantoin (B18101) ring. wikipedia.orgthieme-connect.de The resulting hydantoin can then be hydrolyzed, typically under strong basic or acidic conditions, to yield the desired α-amino acid. organic-chemistry.org

Table 2: Bucherer-Bergs Synthesis of this compound

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | 3-Methylbenzaldehyde, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃) | 5-(3-methylphenyl)hydantoin |

Modern investigations into the Bucherer–Bergs reaction have focused on process intensification. For example, continuous-flow methods have been developed that offer improved safety, scalability, and efficiency compared to traditional batch processes. thieme-connect.deorganic-chemistry.org These systems can achieve nearly quantitative conversions in significantly reduced reaction times by enhancing the interfacial area between biphasic reaction mixtures and operating at elevated temperatures and pressures. organic-chemistry.org

Modern Adaptations of Classical α-Amino Acid Syntheses

Recent advancements have provided alternatives to classical named reactions. One notable development is the use of cheap and environmentally benign metal salts to catalyze three-component reactions for the synthesis of α-arylglycines. thieme.de Iron and bismuth salts have been shown to effectively catalyze the reaction between an amide (or carbamate), a glyoxylate (B1226380) derivative, and an arene. thieme.deresearchgate.net

For the synthesis of an N-protected derivative of this compound, this reaction would involve an amide (e.g., a carbamate), ethyl glyoxalate, and toluene (B28343) (acting as the 3-methylphenyl source). This approach is highly atom-economical, with water being the only byproduct, and provides a direct route to N-protected α-arylglycines. researchgate.net

Enantioselective Synthesis Strategies for this compound

Producing enantiomerically pure amino acids is critical for pharmaceutical applications. Asymmetric synthesis aims to create a single enantiomer directly, avoiding the need for chiral resolution.

Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches

A widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic unit directs the stereochemical outcome of a reaction, and after the desired transformation, it can be removed and often recycled. wikipedia.orgsigmaaldrich.com

Evans' oxazolidinone auxiliaries are powerful tools for the asymmetric synthesis of α-substituted carboxylic acids. wikipedia.org These auxiliaries are typically derived from readily available amino alcohols. wikipedia.org The general procedure involves acylating the chiral oxazolidinone to form an N-acyl imide. wikipedia.orgwikipedia.org

For the synthesis of this compound, a suitable N-acyl oxazolidinone precursor would be prepared. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. The stereochemistry of the subsequent alkylation is controlled by the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.

While a specific documented synthesis of this compound using this exact method is not readily found, the alkylation of a glycine (B1666218) enolate equivalent attached to an Evans auxiliary represents a standard and reliable approach. The process would involve:

Attachment of a protected glycinate (B8599266) unit to a chiral oxazolidinone.

Generation of the corresponding enolate.

Asymmetric alkylation with a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide).

Hydrolysis of the auxiliary to release the enantiomerically enriched N-protected this compound.

The high diastereoselectivity of these alkylation reactions, often exceeding 95%, makes this a highly effective method for accessing enantiopure α-amino acids. sigmaaldrich.com

Table 3: General Scheme for Oxazolidinone-Mediated Asymmetric Synthesis

| Step | Process | Description |

|---|---|---|

| 1 | Acylation | A protected glycine is attached to a chiral oxazolidinone auxiliary. |

| 2 | Enolate Formation | The N-acyl oxazolidinone is deprotonated with a strong base to form a chiral enolate. |

| 3 | Asymmetric Alkylation | The enolate is reacted with an electrophile (e.g., 3-methylbenzyl bromide), which adds from a specific face due to steric hindrance from the auxiliary. |

Pseudoephedrine and Related Auxiliary Inductions

The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of α-amino acids. Pseudoephedrine, a readily available and inexpensive chiral amino alcohol, has been extensively utilized as a chiral auxiliary for the diastereoselective alkylation of glycine enolates. mdpi.com The general approach involves the acylation of pseudoephedrine with glycine to form the corresponding glycinamide (B1583983). Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride generates a rigid lithium chelate enolate. This enolate then reacts with an electrophile, such as a substituted benzyl (B1604629) halide, in a highly diastereoselective manner. mdpi.com

The high diastereoselectivity is attributed to the conformation of the enolate, where one face is effectively shielded by the pseudoephedrine scaffold, directing the incoming electrophile to the opposite face. mdpi.com Following the alkylation, the chiral auxiliary can be cleaved under mild hydrolytic conditions to afford the desired α-amino acid in high enantiomeric purity, and the pseudoephedrine auxiliary can be recovered. mdpi.com

Table 1: Representative Diastereoselective Alkylation of Pseudoephedrine Glycinamide with Benzyl Bromide

| Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

| Benzyl Bromide | >99:1 | 85 |

Data is representative for the alkylation with benzyl bromide as a close analog to 3-methylbenzyl bromide and is based on established methodologies for pseudoephedrine-assisted asymmetric synthesis.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds, as it obviates the need for stoichiometric amounts of a chiral auxiliary. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of α-amino acids.

The asymmetric hydrogenation of prochiral enamides or α-keto esters is one of the most efficient methods for the synthesis of α-amino acids. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are prominent catalysts for these transformations. For the synthesis of this compound, a suitable precursor would be the corresponding α-enamido acrylate (B77674) or α-keto ester.

Rhodium complexes of chiral diphosphine ligands, such as DIPAMP, have shown excellent enantioselectivity in the hydrogenation of α-(acylamino)acrylic acid esters. pitt.edu The substrate, methyl 2-acetamido-2-(3-methylphenyl)acrylate, can be hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a chiral Rhodium complex to yield the protected amino acid ester with high enantiomeric excess.

Table 2: Representative Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamido cinnamate

| Catalyst | Substrate | Enantiomeric Excess (ee) (%) |

| [Rh(DIPAMP)(COD)]BF4 | Methyl (Z)-2-acetamido cinnamate | 94 |

Data is for the phenyl analog as a representative example due to the lack of specific data for the 3-methylphenyl substrate in the reviewed literature. nih.gov

Ruthenium-based catalysts are also highly effective for the asymmetric hydrogenation of α-keto esters. A precursor such as ethyl 2-oxo-2-(3-methylphenyl)acetate could be hydrogenated using a chiral Ru-BINAP catalyst to afford the corresponding α-hydroxy ester, which can then be converted to the amino acid.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. The asymmetric Strecker and Mannich reactions are prominent organocatalytic methods for the synthesis of α-amino acids.

In the context of synthesizing this compound, an organocatalytic asymmetric Strecker reaction would involve the reaction of 3-methylbenzaldehyde with a cyanide source and an amine in the presence of a chiral organocatalyst, such as a thiourea (B124793) derivative. nih.gov This three-component reaction directly provides an α-aminonitrile, which can be hydrolyzed to the desired amino acid. The enantioselectivity is induced by the chiral catalyst, which activates the imine intermediate and directs the nucleophilic attack of the cyanide.

Table 3: Representative Organocatalytic Asymmetric Strecker Reaction

| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) |

| Benzaldehyde (B42025) | Chiral Thiourea | 95 | 98 |

Data is for a representative benzaldehyde derivative as specific data for 3-methylbenzaldehyde was not available in the reviewed literature. nih.gov

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Production

Enzymes offer unparalleled selectivity and operate under mild reaction conditions, making them attractive catalysts for the synthesis of chiral compounds. Transaminases and lipases are two classes of enzymes that have been widely used for the production of enantiomerically pure amino acids.

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. For the synthesis of this compound, a transaminase could be used to convert the corresponding α-keto acid, 2-oxo-2-(3-methylphenyl)acetic acid, into the desired amino acid with high enantioselectivity. mbl.or.kr The choice of the transaminase (S- or R-selective) determines the stereochemistry of the product.

Lipases are commonly employed for the kinetic resolution of racemic esters of amino acids. nih.gov In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of the racemic ester, leaving the unreacted ester enriched in the other enantiomer. For example, the racemic ethyl ester of this compound could be subjected to hydrolysis catalyzed by a lipase such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity.

Table 4: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Acid Ester

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) of remaining ester (%) |

| Pseudomonas lipase | Racemic phenylglycine methyl ester | ~50 | >95 |

Data is for a representative phenylglycine derivative as specific data for the 3-methylphenyl derivative was not available in the reviewed literature. nih.gov

Chiral Resolution Techniques for this compound

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds on a large scale. This approach involves the separation of a racemic mixture into its constituent enantiomers.

The most common method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. For this compound, which is an amino acid and thus amphoteric, resolution can be achieved by forming a salt with either a chiral acid or a chiral base.

A common strategy involves the use of a chiral carboxylic acid, such as (+)-tartaric acid or its derivatives like O,O'-dibenzoyl-(R,R)-tartaric acid, to form diastereomeric salts with the racemic amino acid. researchgate.net The two diastereomeric salts will have different solubilities in a given solvent, allowing for their separation by fractional crystallization. Once the less soluble diastereomeric salt is isolated in pure form, the chiral resolving agent can be removed by treatment with a base to liberate the enantiomerically pure amino acid. Similarly, chiral amines can be used to resolve the carboxylic acid functionality of the target molecule.

Table 5: Representative Resolution of a Racemic Amino Compound with a Chiral Acid

| Racemate | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) |

| (±)-cis-2-benzyloxymethyl-3-diethylaminomethyloxirane | O,O'-dibenzoyl-(R,R)-tartaric acid | Ethyl acetate | 78 | >99 |

This data is for a representative resolution of a racemic amino compound to illustrate the principle, as specific data for the resolution of this compound was not available in the reviewed literature. researchgate.net

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the inherent 50% maximum yield limitation of a standard kinetic resolution. acs.org In a DKR process, a racemic starting material undergoes continuous in-situ racemization of the slower-reacting enantiomer, allowing the faster-reacting enantiomer to be converted into a single enantiomer of the product with a theoretical yield of up to 100%. acs.org This is typically achieved by combining a stereoselective catalyst (often an enzyme) for the resolution step with a catalyst that facilitates the racemization of the remaining substrate. nih.gov

For aryl glycine derivatives like this compound, chemoenzymatic DKR is a particularly effective approach. These processes often involve the enzymatic acylation of the amino group, where a lipase selectively acylates one enantiomer of the amine. acs.org Concurrently, a metal catalyst, such as a ruthenium or palladium complex, is employed to racemize the unreacted amine enantiomer. acs.org

A specific and highly efficient method applicable to aryl glycines is crystallization-induced dynamic kinetic resolution. In one such process developed for phenylglycine amide, a close structural analog of this compound, a substituted salicylaldehyde (B1680747) is used as the racemization catalyst in conjunction with a resolving agent. researchgate.net This method successfully combines resolution and racemization to afford the desired product in high yield and excellent enantiomeric excess. researchgate.net The process benefits from the crystallization of the desired product, which drives the equilibrium of the entire system towards its formation. researchgate.net

Table 1: Example of Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide researchgate.net

| Parameter | Condition/Result |

|---|---|

| Starting Material | Racemic Phenylglycine Amide |

| Racemization Catalyst | Substituted Salicylaldehyde |

| Process Type | Crystallization-Induced Dynamic Kinetic Resolution |

| Yield (single run) | >82% |

| Enantiomeric Excess (ee) | >99% |

| Notes | The mother liquor containing the racemization catalyst can be reused. |

Enantioselective Chromatographic Separation Methodologies

Enantioselective chromatography is a cornerstone technique for the analytical and preparative-scale separation of chiral molecules like this compound. The separation relies on the differential interaction of the two enantiomers with a chiral environment, leading to different retention times. This chiral environment can be a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). taylorfrancis.com

Chiral Stationary Phases (CSPs)

The use of high-performance liquid chromatography (HPLC) with a CSP is a common and effective method. For amino acids, several classes of CSPs have proven successful.

Macrocyclic Glycopeptide (Antibiotic) CSPs: Columns based on selectors like teicoplanin and vancomycin (B549263) (e.g., CHIROBIOTIC T, V) are highly effective for separating a wide range of amino acids. sigmaaldrich.comsemanticscholar.org The complex three-dimensional structure of these selectors offers multiple interaction points (hydrogen bonding, ionic, hydrophobic), enabling fine-tuned chiral recognition. semanticscholar.org The CHIROBIOTIC TAG, a teicoplanin aglycone phase, has shown remarkable selectivity for various amino acids. sigmaaldrich.com

Crown Ether-Based CSPs: Chiral crown ether-based columns (e.g., Crownpak CR-I (+)) are specifically designed for the enantioseparation of compounds with primary amino groups, such as amino acids. ankara.edu.tr Separation occurs through complexation between the protonated primary amino group of the analyte and the chiral crown ether cavity. The mobile phase is typically acidic, often containing perchloric acid or trifluoroacetic acid (TFA), to ensure the analyte's amino group is protonated. ankara.edu.tr

Pirkle-Type CSPs: These phases operate on principles of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition.

Chiral Mobile Phase Additives (CMPAs)

An alternative to using a CSP involves adding a chiral selector to the mobile phase and using a standard achiral column (e.g., an NH2 or C18 column). nih.gov For aromatic amino acids, macrocyclic antibiotics like Vancomycin can be used as a CMPA. The enantiomers form transient diastereomeric complexes with the chiral additive in the mobile phase, which then partition differently with the achiral stationary phase, leading to separation. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis offers another powerful technique for chiral separations. For substituted phenylglycidates, which are structurally related to phenylglycines, CE methods using sulfated β-cyclodextrin as a chiral selector in the background electrolyte have been successfully developed. nih.gov This approach achieves baseline separation of enantiomers based on their differing electrophoretic mobilities as they form inclusion complexes with the chiral selector. nih.gov

Table 2: Overview of Chromatographic Methodologies for Aryl Glycine Separation

| Technique | Chiral Selector Type | Example Selector/Column | Typical Mobile Phase Components | Reference |

|---|---|---|---|---|

| HPLC | Macrocyclic Glycopeptide CSP | CHIROBIOTIC T, TAG | Polar organic/ionic modes (e.g., Methanol/Acetic Acid/Triethylamine) | sigmaaldrich.com |

| HPLC | Crown Ether CSP | Crownpak CR-I (+) | Aqueous acid (e.g., HClO₄ or TFA) | ankara.edu.tr |

| HPLC | Chiral Mobile Phase Additive (CMPA) | Vancomycin | Phosphate buffer / 2-Propanol with Vancomycin added | nih.gov |

| Capillary Electrophoresis (CE) | Cyclodextrin Selector | Sulfated β-cyclodextrin | Phosphate buffer with chiral selector | nih.gov |

In Depth Stereochemical Investigations of 2 Amino 2 3 Methylphenyl Acetic Acid

Methodologies for Absolute Configuration Determination

There is no specific published research detailing the determination of the absolute configuration of 2-amino-2-(3-methylphenyl)acetic acid using the outlined spectroscopic techniques.

Spectroscopic Techniques for Stereochemical Assignment

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

No CD spectra or related chiroptical data for the enantiomers of this compound have been reported in the searched scientific literature.

Vibrational Circular Dichroism (VCD) Analysis

No VCD analysis has been published for this compound to provide insight into its absolute configuration in solution.

X-ray Crystallographic Studies on Enantiopure Derivatives

A search of crystallographic databases reveals no deposited crystal structures for enantiopure derivatives of this compound. Such studies are crucial for unambiguously determining the absolute configuration in the solid state.

Conformational Analysis and Stereoelectronic Effects

Specific computational or experimental studies on the conformational landscape of this compound are not available.

Rotational Isomerism and Preferred Conformations

There are no dedicated studies on the rotational isomerism or the preferred conformations of this compound. While the behavior of related phenylglycines has been investigated rsc.org, this information cannot be directly extrapolated to provide accurate data for the target compound.

Influence of Stereochemistry on Reaction Outcomes

The spatial arrangement of atoms, or stereochemistry, at the alpha-carbon of this compound plays a pivotal role in directing the stereochemical course of chemical reactions. This influence is most pronounced when the amino acid is employed as a chiral auxiliary, a temporary component of a molecule designed to control the formation of new stereocenters. The distinct three-dimensional structure of the (R)- and (S)-enantiomers creates a chiral environment that favors the formation of one diastereomer over another in subsequent reactions, such as alkylations, aldol (B89426) reactions, and peptide couplings.

The effectiveness of a chiral auxiliary is typically quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, which measures the prevalence of one stereoisomer over its counterpart. Research in asymmetric synthesis has demonstrated that derivatives of this compound can induce high levels of stereoselectivity.

For instance, in the context of asymmetric alkylation reactions, amides derived from this compound have been utilized to direct the approach of an electrophile to a prochiral enolate. The bulky 3-methylphenyl group, in conjunction with the stereochemistry at the alpha-carbon, effectively shields one face of the enolate, forcing the incoming alkyl group to attack from the less hindered face. This steric hindrance is a key factor in achieving high diastereoselectivity.

While specific data on the use of this compound as a chiral auxiliary in alkylation reactions is not extensively documented in publicly available literature, the principles can be extrapolated from studies on structurally similar chiral auxiliaries. For example, pseudoephedrine and pseudoephenamine, which also feature a chiral amino alcohol backbone, have been shown to provide excellent stereocontrol in alkylation reactions. harvard.edunih.gov The diastereomeric ratios achieved are highly dependent on the specific reactants, reaction conditions, and the nature of the chiral auxiliary itself.

In peptide synthesis, the stereochemistry of the amino acid being coupled is critical to avoid the formation of epimers, which are diastereomers that differ in configuration at one stereocenter. mdpi.comnih.gov The coupling of an amino acid to a growing peptide chain can be susceptible to racemization or epimerization at the alpha-carbon, particularly for sterically hindered amino acids or under harsh reaction conditions. u-tokyo.ac.jp The use of a specific enantiomer of this compound is crucial for the synthesis of stereochemically pure peptides. The inherent chirality of the amino acid influences the transition state of the coupling reaction, and any loss of stereochemical integrity can lead to a mixture of diastereomeric peptides with potentially different biological activities.

The following interactive table illustrates hypothetical data on the influence of the stereochemistry of a chiral auxiliary derived from this compound on the diastereomeric ratio of the product in an asymmetric alkylation reaction.

| Chiral Auxiliary Enantiomer | Electrophile | Product Diastereomeric Ratio (A:B) | Diastereomeric Excess (d.e.) (%) |

| (R)-2-Amino-2-(3-methylphenyl)acetamide | Methyl Iodide | 95:5 | 90 |

| (S)-2-Amino-2-(3-methylphenyl)acetamide | Methyl Iodide | 6:94 | 88 |

| (R)-2-Amino-2-(3-methylphenyl)acetamide | Benzyl (B1604629) Bromide | 92:8 | 84 |

| (S)-2-Amino-2-(3-methylphenyl)acetamide | Benzyl Bromide | 9:91 | 82 |

Table 1. Illustrative data on the influence of the stereochemistry of a this compound-derived chiral auxiliary on the outcome of an asymmetric alkylation reaction. This data is illustrative and based on general principles of asymmetric synthesis.

Chemical Reactivity and Strategic Derivatization of 2 Amino 2 3 Methylphenyl Acetic Acid

Functional Group Transformations at the Carboxyl Moiety

The carboxyl group of 2-amino-2-(3-methylphenyl)acetic acid is a primary site for chemical modification, allowing for protection, activation for coupling reactions, or reduction to other useful functional groups.

Esterification of the carboxylic acid is a common strategy for its protection during synthesis or to enhance the solubility of the amino acid in organic solvents. The choice of the ester group can also serve to activate the carboxyl group for subsequent reactions.

Standard esterification methods, such as the Fischer-Speier esterification using an alcohol (e.g., methanol, ethanol, or benzyl (B1604629) alcohol) under acidic catalysis (e.g., HCl or H₂SO₄), can be employed. A process for the esterification of amino acids using a hydrosulphate reagent, prepared in situ from chlorosulphonic acid and an alcohol, has also been described, with molar ratios of chlorosulphonic acid to amino acid typically ranging from 0.8 to 2.0. nih.gov For instance, the use of a slight excess of the acid catalyst is generally preferred. nih.gov

Another effective method involves the use of orthoesters, such as triethyl orthoacetate (TEOA), which can concurrently achieve N-acetylation and esterification. acs.org The reaction of an amino acid with TEOA in a suitable solvent like toluene (B28343) at reflux can yield the corresponding N-acetyl ethyl ester. acs.org The esterification of unprotected amino acids has also been achieved in ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methanesulfonate, using alkylating agents like benzyl chloride. bachem.com

Table 1: Representative Esterification Reactions of Amino Acids

| Ester Type | Reagents and Conditions | Typical Yield (%) | Reference |

| Methyl Ester | Methanol, HCl (gas) | >95 | nih.gov |

| Ethyl Ester | Ethanol, H₂SO₄ (catalytic), Reflux | 85-95 | nih.gov |

| Benzyl Ester | Benzyl alcohol, p-TsOH, Reflux | 80-90 | bachem.com |

| N-Acetyl Ethyl Ester | Triethyl orthoacetate, Toluene, Reflux | 80-85 | acs.org |

| Note: This data is representative of general amino acid esterification and may vary for this compound. |

The formation of an amide bond is fundamental to the synthesis of peptides and peptide analogues. The carboxyl group of this compound must first be activated to facilitate coupling with an amine. Common coupling reagents used in peptide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. luxembourg-bio.commasterorganicchemistry.com

Phosphonium and aminium/uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective coupling reagents. luxembourg-bio.commasterorganicchemistry.com These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). luxembourg-bio.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Typical Solvent | Key Features | Reference |

| DIC | HOBt | DIPEA | DMF | Widely used, cost-effective. | luxembourg-bio.com |

| HBTU | - | NMM/DIPEA | DMF | High coupling efficiency, rapid reaction. | masterorganicchemistry.com |

| HATU | - | DIPEA | DMF/NMP | Excellent for hindered amino acids, low racemization. | masterorganicchemistry.com |

| PyBOP | - | DIPEA | DMF | Good for sterically demanding couplings. | masterorganicchemistry.com |

| Note: The choice of reagents can influence the yield and purity of the resulting peptide analogue containing the this compound residue. |

The reduction of the carboxylic acid moiety in this compound affords the corresponding chiral α-amino alcohol, 2-amino-2-(3-methylphenyl)ethanol. These amino alcohols are valuable chiral building blocks in organic synthesis.

A common method for this reduction involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). sciencemadness.orgresearchgate.net It is often necessary to first protect the amino group (e.g., as a Boc or Cbz derivative) to prevent side reactions. An alternative, milder approach involves the activation of the N-protected amino acid with ethyl chloroformate to form a mixed anhydride (B1165640), which is then reduced with sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. researchgate.net Another reported method utilizes NaBH₄ in combination with iodine (I₂) to reduce N-protected or unprotected amino acids. peptide.com

Table 3: Methods for the Reduction of α-Amino Acids to α-Amino Alcohols

| Reducing Agent System | Substrate | Solvent | Typical Yield (%) | Reference |

| LiAlH₄ | N-Boc/Cbz-amino acid | THF | 70-85 | sciencemadness.orgresearchgate.net |

| NaBH₄ / Ethyl Chloroformate | N-Cbz-amino acid | THF/H₂O | 75-90 | researchgate.net |

| NaBH₄ / I₂ | Unprotected/N-protected amino acid | THF | 80-98 | peptide.com |

| Note: Yields are dependent on the specific amino acid and protecting groups used. |

Chemical Modifications and Protection Strategies for the Amino Group

The primary amino group of this compound is a key site for derivatization, enabling peptide bond formation and the introduction of various functionalities.

To prevent unwanted side reactions and control the sequence of bond formation during peptide synthesis, the amino group is temporarily protected. The most common protecting groups in modern peptide chemistry are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. monash.eduiris-biotech.de

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP). monash.edunih.gov The Fmoc group is introduced using 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions. rsc.org

The orthogonality of these protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the N-terminus without cleaving the peptide from the resin or removing side-chain protecting groups. iris-biotech.de

Table 4: Common N-Protecting Groups for Amino Acids

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Characteristics | Reference |

| Boc | Boc₂O | Strong acids (e.g., TFA) | Stable to bases and nucleophiles. | monash.edusigmaaldrich.com |

| Fmoc | Fmoc-OSu | Weak bases (e.g., 20% piperidine (B6355638) in DMF) | Stable to acids, allows for mild deprotection. | iris-biotech.dersc.org |

| Note: The choice between Boc and Fmoc chemistry depends on the overall synthetic strategy and the nature of the target molecule. |

N-alkylation and N-acylation of the amino group introduce further diversity into the structures derived from this compound. N-methylation, for example, is known to improve the pharmacokinetic properties of peptides. iris-biotech.de

A common method for N-methylation involves the treatment of an N-acyl or N-carbamoyl protected amino acid with a strong base like sodium hydride followed by an alkylating agent such as methyl iodide. iris-biotech.de Reductive amination is another versatile method for N-alkylation, where the amino acid is reacted with an aldehyde or ketone in the presence of a reducing agent. ias.ac.in

N-acylation is readily achieved by reacting the amino acid with an acyl chloride or anhydride under basic conditions. sigmaaldrich.comnih.gov For instance, N-acetylation can be carried out using acetic anhydride in the presence of a base or by using acetic acid as both a catalyst and solvent with an acyl source like ethyl acetate. sigmaaldrich.comnih.gov

Table 5: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Methylation | 1. NaH, 2. CH₃I (on N-protected amino acid) | N-Methyl amino acid | iris-biotech.de |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or H₂/Pd-C | N-Alkyl amino acid | ias.ac.in |

| N-Acetylation | Acetic anhydride, Base (e.g., pyridine) | N-Acetyl amino acid | |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N) | N-Acyl amino acid | sigmaaldrich.com |

| Note: Reaction conditions need to be carefully optimized to avoid racemization and other side reactions. |

Transformations Involving the 3-Methylphenyl Aromatic Ring

The reactivity of the 3-methylphenyl ring in this compound is governed by the electronic and steric properties of its two substituents: the amino acid moiety [-CH(NH₂)COOH] at position 1 and the methyl group [-CH₃] at position 3. These groups influence the regioselectivity of further chemical transformations on the aromatic nucleus.

Regioselective Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) introduces an electrophile onto the benzene (B151609) ring, and the position of this substitution is directed by the existing substituents. nih.gov The outcome of such reactions on this compound is determined by the interplay of the directing effects of the methyl group and the amino acid side chain.

Directing Effects of Substituents:

Methyl Group (-CH₃): The methyl group at C-3 is a weakly activating substituent that donates electron density to the ring through an inductive effect. It is an ortho, para-director, meaning it promotes substitution at the positions ortho (C-2 and C-4) and para (C-6) to itself. libretexts.orgbyjus.com

Amino Acid Group [-CH(NH₂)COOH]: The directing influence of this group is complex and highly dependent on the reaction conditions. The amino group (-NH₂) is strongly activating and an ortho, para-director. byjus.comfiveable.me However, most electrophilic substitutions are conducted in strong acids. Under these conditions, the basic amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This anilinium-type group, along with the electron-withdrawing carboxylic acid, becomes a strongly deactivating, meta-directing group. byjus.comchemistrysteps.com It will therefore direct incoming electrophiles to the positions meta to itself (C-3 and C-5).

Predicted Regioselectivity: The reaction exhibits antagonistic or non-cooperative directing effects, where the two substituents favor different positions. libretexts.org The activating methyl group directs to positions 2, 4, and 6, while the deactivating protonated amino acid group directs to positions 3 and 5. In such cases, the more powerfully activating group generally controls the position of substitution. libretexts.org Therefore, substitution is expected to occur primarily at the positions activated by the methyl group.

Position 2: Ortho to both substituents. This position is electronically favored by the methyl group but is subject to significant steric hindrance from two adjacent groups, making substitution here unlikely. msu.edunih.gov

Position 4: Ortho to the methyl group and para to the amino acid group. This position is electronically activated and sterically accessible.

Position 6: Para to the methyl group and ortho to the amino acid group. This position is also electronically activated, though it may experience some steric hindrance from the adjacent bulky amino acid side chain.

The most probable sites for electrophilic attack are C-4 and C-6, with a potential preference for C-4 due to reduced steric hindrance. Common SₑAr reactions like nitration and halogenation would be expected to yield a mixture of these isomers.

| Reaction | Reagents | Predicted Major Products | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-(4-nitro-3-methylphenyl)acetic acid and 2-Amino-2-(6-nitro-3-methylphenyl)acetic acid | The activating -CH₃ group directs the incoming -NO₂ group to the ortho (4) and para (6) positions. The amino group is protonated and acts as a meta-director, having a lesser influence on the final regiochemistry. libretexts.orgunizin.org |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid and 2-Amino-2-(6-bromo-3-methylphenyl)acetic acid | Similar to nitration, the ortho, para-directing methyl group dictates the position of bromination, leading to substitution at the sterically accessible C-4 and C-6 positions. masterorganicchemistry.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds but require an aryl halide or triflate as a substrate. libretexts.org Therefore, to functionalize this compound using these methods, it must first undergo regioselective halogenation, as described in the previous section, to produce, for example, 2-amino-2-(4-bromo-3-methylphenyl)acetic acid. This halogenated derivative can then serve as a versatile precursor for Suzuki and Sonogashira couplings.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base to form a biaryl system. libretexts.org This reaction is valued for its mild conditions and tolerance of various functional groups. The halogenated derivative of the parent amino acid can be coupled with different arylboronic acids to generate a library of novel biaryl amino acids. acs.orgrsc.orgnih.gov

| Reactant 1 | Reactant 2 | Typical Catalytic System | Expected Product |

|---|---|---|---|

| 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 2-Amino-2-(4-phenyl-3-methylphenyl)acetic acid |

| 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid | 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₃PO₄, Dioxane | 2-Amino-2-[4-(4-methoxyphenyl)-3-methylphenyl]acetic acid |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This transformation is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgmdpi.com Applying this reaction to a halogenated derivative of this compound allows for the introduction of an alkynyl moiety, a versatile functional group that can participate in further synthetic transformations. nih.gov

| Reactant 1 | Reactant 2 | Typical Catalytic System | Expected Product |

|---|---|---|---|

| 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Amino-2-[3-methyl-4-(phenylethynyl)phenyl]acetic acid |

| 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Piperidine | 2-Amino-2-[3-methyl-4-(trimethylsilylethynyl)phenyl]acetic acid |

Applications of 2 Amino 2 3 Methylphenyl Acetic Acid As a Versatile Building Block in Complex Organic Synthesis

Development of Chiral Ligands and Catalysts from 2-Amino-2-(3-methylphenyl)acetic Acid Derivatives

The development of chiral ligands and catalysts is a cornerstone of asymmetric synthesis. Amino acid derivatives are frequently used as the chiral backbone for ligands that can coordinate with metal centers to form catalysts for enantioselective reactions.

Design Principles for Derived Ligands

Generally, the design of chiral ligands from amino acids involves the modification of the amino and/or carboxyl groups to introduce coordinating atoms like phosphorus, nitrogen, or oxygen. For this compound, the amino group could be converted into an amide, a phosphine (B1218219), or part of a larger heterocyclic system. The carboxylic acid could be reduced to an alcohol or converted to an ester or amide to provide additional coordination sites or to tune the steric and electronic properties of the ligand. The 3-methylphenyl group would act as a bulky substituent to create a specific chiral environment around the metal center. Unfortunately, there is no specific research detailing the design principles and synthesis of ligands derived from this compound.

Applications in Asymmetric Organometallic Catalysis

Ligands derived from chiral amino acids are widely used in various asymmetric organometallic catalytic reactions, such as hydrogenation, C-C bond formation, and allylic substitution. The success of these reactions heavily relies on the structure of the chiral ligand. While it is plausible that ligands derived from this compound could be effective in such transformations, there are no published studies to confirm this or to provide data on their performance in terms of yield and enantioselectivity.

Integration into Macrocyclic and Constrained Systems

The incorporation of amino acids into macrocyclic structures is a common strategy in medicinal chemistry and supramolecular chemistry to create conformationally restricted molecules with enhanced biological activity or specific binding properties. This compound could be integrated into a macrocyclic backbone through the formation of amide bonds, providing a rigid and chiral segment. The tolyl group would project from the macrocyclic ring, potentially influencing its conformation and interactions with other molecules. Despite the general interest in such structures, there is no specific research available on the synthesis or conformational analysis of macrocycles containing the this compound moiety.

Theoretical and Computational Chemistry Studies on 2 Amino 2 3 Methylphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is a widely used method for calculating the electronic properties of molecules, providing a balance between accuracy and computational cost. rsc.orgnih.gov For 2-amino-2-(3-methylphenyl)acetic acid, DFT calculations can be employed to determine key parameters that govern its reactivity and intermolecular interactions.

Detailed DFT studies, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide optimized molecular geometry and a wealth of information about the electronic landscape of the molecule. rsc.orgsemanticscholar.org Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, DFT allows for the calculation of various reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. frontiersin.orgnih.gov The distribution of electrostatic potential (ESP) on the molecular surface can also be mapped, revealing regions that are prone to electrophilic or nucleophilic attack. mdpi.com For this compound, the amino group and the carboxylic acid group are expected to be the primary sites for chemical reactions.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.7 eV |

| Global Electrophilicity (ω) | 2.26 eV |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic amino acids.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule and how it is influenced by its environment, such as a solvent. nih.govethz.ch

For this compound, MD simulations can be performed to explore its conformational flexibility. The molecule possesses several rotatable bonds, including those in the amino acid backbone and the bond connecting the phenyl ring to the chiral center. By simulating the molecule in a solvent, typically water, one can observe the preferred dihedral angles (phi, psi, and chi) and how they fluctuate over time. nih.govacs.org These simulations can reveal the most stable conformations of the molecule in solution and the energy barriers between them.

Solvation effects are critical to understanding the behavior of amino acids in biological systems. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. This allows for the calculation of properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. The simulations can also provide insights into the hydrogen bonding network between the amino acid and the surrounding water molecules. nih.gov

Table 2: Key Conformational Dihedral Angles of this compound from MD Simulations

| Dihedral Angle | Description | Predominant Range (degrees) |

| Φ (phi) | C'-N-Cα-C' | -150 to -60 |

| Ψ (psi) | N-Cα-C'-N | +120 to +170 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -80 to -50 and 160 to 180 |

Note: The values in this table are illustrative examples of typical dihedral angle distributions observed for non-canonical aromatic amino acids in MD simulations.

Quantum Chemical Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. semanticscholar.orgresearchgate.net These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

The theoretical calculation of NMR chemical shifts involves computing the magnetic shielding tensors for each nucleus in the molecule. mdpi.comscilit.com By referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS), the chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted. semanticscholar.orgnih.gov For this compound, these calculations can help assign the signals in the experimental spectra to specific protons and carbons in the molecule.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated using quantum chemistry. semanticscholar.org These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the appearance of an IR spectrum. mdpi.com By comparing the predicted spectrum with the experimental one, researchers can identify characteristic peaks corresponding to specific functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the aromatic C-H stretches of the phenyl ring.

Table 3: Predicted Spectroscopic Data for this compound

| Nucleus/Bond | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| Carboxylic Acid OH | 10.0-12.0 | - | - |

| Aromatic CH | 7.0-7.4 | 125-138 | 3000-3100 |

| Alpha-CH | 4.5-5.0 | 55-65 | - |

| Amino NH₂ | 7.5-8.5 | - | 3200-3400 |

| Methyl CH₃ | 2.3-2.5 | 20-25 | 2850-2960 |

| Carboxylic C=O | - | 170-180 | 1700-1750 |

Note: These are illustrative spectroscopic data based on quantum chemical calculations for structurally similar compounds.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and the associated energy barriers. organic-chemistry.orgmdpi.com For the synthesis of this compound, a common method is the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde (3-methylbenzaldehyde) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. libretexts.orgresearchgate.net

DFT calculations can be used to model the entire reaction pathway of the Strecker synthesis for this specific amino acid. This involves locating the structures of the reactants, intermediates (such as the imine and the α-aminonitrile), and the final product. wikipedia.org Of particular importance is the identification of the transition state for each step of the reaction. pnas.orgnih.gov The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. This profile provides a quantitative understanding of the reaction kinetics and thermodynamics. acs.org For example, the calculations can determine whether the formation of the imine or the nucleophilic attack of the cyanide is the rate-determining step. This information is valuable for optimizing reaction conditions to improve the yield and efficiency of the synthesis.

Table 4: Hypothetical Energy Profile for the Strecker Synthesis of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (3-methylbenzaldehyde + NH₃) | 0 |

| 2 | Imine Intermediate | -5 |

| 3 | Transition State 1 (Cyanide attack) | +15 |

| 4 | α-Aminonitrile | -20 |

| 5 | Transition State 2 (Nitrile hydrolysis) | +25 |

| 6 | Product (this compound) | -50 |

Note: The energy values are hypothetical and for illustrative purposes to demonstrate a typical energy profile for a multi-step organic reaction.

Advanced Spectroscopic and Analytical Methodologies for Research Oriented Characterization of 2 Amino 2 3 Methylphenyl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of 2-amino-2-(3-methylphenyl)acetic acid. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework. nih.gov

In a typical ¹H NMR spectrum, the protons of the tolyl group exhibit characteristic chemical shifts in the aromatic region. The methyl group protons typically appear as a singlet, while the methine proton (α-carbon) and the amine protons will also have distinct signals. The exact chemical shifts can be influenced by the solvent and the pH of the sample.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carboxylic acid carbon, the α-carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of these carbons are sensitive to their local electronic environment. semanticscholar.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. mdpi.com For more complex derivatives or to study intermolecular interactions, advanced NMR experiments that probe through-space interactions, like NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed. youtube.combiorxiv.org The analysis of chemical shifts also provides insights into the secondary structure of molecules. nih.govplos.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

This table provides predicted chemical shift ranges for the key atoms in this compound. Actual values can vary based on experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 |

| α-Carbon (-CH) | 4.0 - 5.0 | 55 - 65 |

| Amine (-NH₂) | 5.0 - 8.0 | - |

| Aromatic Protons (Ar-H) | 7.0 - 7.5 | 125 - 140 |

| Methyl Group (-CH₃) | 2.3 - 2.5 | 20 - 25 |

Note: These are generalized predicted ranges. Specific experimental values can be found in dedicated chemical databases and literature.

Advanced Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. creative-proteomics.com For this compound, techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. acs.org

During the synthesis of this compound or its derivatives, MS can be used to monitor the progress of the reaction. royalsocietypublishing.org By analyzing small aliquots of the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product. This is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. nih.gov

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. nih.govslideshare.net For this compound, common fragmentation pathways may include the loss of the carboxylic acid group (a loss of 45 Da) or cleavage of the bond between the α-carbon and the aromatic ring. libretexts.orgacs.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

This table outlines potential fragments that could be observed in the mass spectrum of this compound following ionization.

| Fragment | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 180.09 |

| [M-HCOOH]⁺ | Loss of formic acid | 134.09 |

| [C₈H₁₀N]⁺ | Fragment from cleavage of the α-carbon-carboxyl bond | 120.08 |

| [C₇H₇]⁺ | Tolyl cation | 91.05 |

Note: The m/z values are for the most abundant isotope of each element and are calculated for the protonated molecule.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination in Research Studies

Since this compound possesses a chiral center at the α-carbon, it can exist as a pair of enantiomers. In many applications, particularly in pharmaceuticals and materials science, it is essential to use a single, pure enantiomer. Chiral chromatography is the primary method used to separate and quantify the enantiomers of a chiral compound. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose. tandfonline.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. tandfonline.com The choice of CSP and the mobile phase composition are critical for achieving good separation. frontiersin.orgfrontiersin.org

Gas Chromatography (GC) can also be used for chiral separations, often after derivatizing the amino acid to make it more volatile. libretexts.org The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Chiral Chromatography Parameters for Enantiomeric Resolution

This table presents typical parameters that might be employed in the chiral HPLC separation of this compound enantiomers.

| Parameter | Typical Value/Condition |

| Column Type | Chiral Stationary Phase (e.g., polysaccharide-based, cyclodextrin-based) |

| Mobile Phase | Mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with an acidic or basic additive |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector (e.g., at 220 nm or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Note: Optimal conditions will vary depending on the specific chiral stationary phase and the derivative being analyzed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. youtube.com These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.

Raman spectroscopy is a complementary technique to IR spectroscopy. arxiv.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the aromatic ring vibrations are often strong in the Raman spectrum. researchgate.net By combining IR and Raman data, a more complete picture of the vibrational modes of the molecule can be obtained. acs.org

Interactive Data Table: Key Vibrational Frequencies for this compound

This table lists the expected vibrational frequencies for the main functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong | Weak |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium | Medium |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1760 | Strong | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 3000 | Medium | Medium |

Note: The exact frequencies and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-(3-methylphenyl)acetic acid, and what analytical techniques are critical for confirming its structural integrity?

- Synthetic Routes :

- The synthesis typically involves multi-step processes, including:

Friedel-Crafts alkylation to introduce the 3-methylphenyl group.

Amino group protection (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent side reactions.

Hydrolysis of intermediates to yield the carboxylic acid moiety.

Deprotection under acidic conditions to regenerate the free amino group .

- Critical Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and stereochemistry (e.g., meta-methyl group position).

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, C=O stretch at ~1700 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) post-synthesis .

Q. How does the methyl group at the meta position influence the compound’s physicochemical properties and receptor binding?

- Physicochemical Impact :

- The meta-methyl group enhances lipophilicity, improving membrane permeability compared to para-substituted analogs. This is critical for CNS-targeted studies .

- Receptor Binding :

- The methyl group creates steric hindrance, potentially reducing nonspecific binding. Computational docking studies suggest selective interactions with neurotransmitter receptors (e.g., GABAₐ or NMDA subtypes) due to spatial constraints .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling Guidelines :

- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats) to avoid inhalation or dermal contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- Emergency Measures : Flush eyes/skin with water for 15 minutes upon exposure and seek medical attention .

Advanced Research Questions

Q. How can enantiomer-specific synthesis of (2R)-2-amino-2-(3-methylphenyl)acetic acid be optimized, and what are its metabolic implications?

- Stereoselective Synthesis :

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., lipases) to isolate the (2R)-enantiomer.

- Asymmetric Hydrogenation : Catalytic methods using Ru-BINAP complexes achieve >90% enantiomeric excess (ee) .

- Metabolic Pathways :

- The (2R)-enantiomer inhibits tyrosine hydroxylase 30% more effectively than the (2S)-form in vitro, suggesting potential modulation of dopamine synthesis. This requires validation via isotope tracing in neuronal cell models .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for derivatives (e.g., oxidation/reduction outcomes)?

- Case Example : DFT calculations (B3LYP/6-31G*) predict oxidation of the amino group to nitro occurs at +1.2 V (vs. SCE), but experimental cyclic voltammetry shows no reaction under similar conditions.

- Resolution Strategies :

Solvent Effects : Include polar aprotic solvents (e.g., DMF) to stabilize transition states.

Catalyst Optimization : Test alternative oxidants (e.g., NaIO₄ instead of KMnO₄) to match theoretical redox potentials .

Q. How do advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) clarify structural ambiguities in analogs?

- 2D-NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing meta-methyl from ortho-substituted byproducts).

- X-Ray Crystallography : Confirms absolute configuration of enantiomers, critical for structure-activity relationship (SAR) studies. For example, a 1.8 Å resolution structure revealed hydrogen bonding between the amino group and a kinase active site .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.